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molecular formula C7H6Cl2N2S B024775 3,5-Dichlorophenylthiourea CAS No. 107707-33-5

3,5-Dichlorophenylthiourea

Cat. No. B024775
M. Wt: 221.11 g/mol
InChI Key: BNJARXOEVLYKDN-UHFFFAOYSA-N
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Patent
US04713382

Procedure details

To a mixture of 4 liters of acetone and 110 g (1.5 moles) of ammonium thiocyanate are added dropwise 173 g (1.23 moles) of benzoyl chloride. The reaction mixture is then heated for a further 15 minutes. Next, 200 g (1.23 moles) of 3,5-dichlorophenyl aniline dissolved in 200 ml of acetone are added. The mixture is then heated for a further 30 minutes, cooled and poured into 4 liters of water. The precipitate is collected and rinsed with 1 liter of water. The crystals are mixed with 2 liters of water containing 50 g of sodium hydroxide. The mixture is heated for 30 minutes and then cooled. The precipitate is collected to give 238 g (88%) of N-[3,5-dichlorophenyl]thiourea, m.p. 180° C.
Quantity
173 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 L
Type
reactant
Reaction Step Three
Quantity
110 g
Type
reactant
Reaction Step Four
Quantity
4 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[NH4+:4].C(Cl)(=O)C1C=CC=CC=1.[Cl:14][C:15]1[CH:16]=[C:17](NC2C=CC=CC=2)[CH:18]=[C:19]([Cl:21])[CH:20]=1.O>CC(C)=O>[Cl:14][C:15]1[CH:16]=[C:17]([NH:3][C:2]([NH2:4])=[S:1])[CH:18]=[C:19]([Cl:21])[CH:20]=1 |f:0.1|

Inputs

Step One
Name
Quantity
173 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)NC1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
4 L
Type
reactant
Smiles
O
Step Four
Name
Quantity
110 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
4 L
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then heated for a further 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated for a further 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The precipitate is collected
WASH
Type
WASH
Details
rinsed with 1 liter of water
ADDITION
Type
ADDITION
Details
The crystals are mixed with 2 liters of water containing 50 g of sodium hydroxide
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The precipitate is collected

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)NC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 238 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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